N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
Description
This compound is a pyrimidine derivative featuring a nitro group at position 5, an N⁴-(4-fluorophenyl) substituent, and an N²-[3-(dimethylamino)propyl] chain.
Properties
IUPAC Name |
2-N-[3-(dimethylamino)propyl]-4-N-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN7O2/c1-22(2)9-3-8-18-15-20-13(17)12(23(24)25)14(21-15)19-11-6-4-10(16)5-7-11/h4-7H,3,8-9H2,1-2H3,(H4,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUFHNCCAFMCCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=C(C(=N1)NC2=CC=C(C=C2)F)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
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Step 1: Synthesis of the Pyrimidine Core
- Starting materials: Appropriate precursors such as 2,4,6-trichloropyrimidine.
- Reaction conditions: Heating with a base like sodium hydroxide in a suitable solvent such as ethanol.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N2-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro and fluorophenyl groups enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
- N⁴-(3-Chlorophenyl)-N²-Methyl-5-Nitropyrimidine-2,4,6-Triamine (): The 3-chlorophenyl group introduces steric hindrance and electron-withdrawing effects compared to the 4-fluorophenyl group in the target compound. Chlorine’s larger atomic radius may reduce binding affinity in sterically sensitive targets. Key Difference: Reduced solubility and altered electronic profile due to chloro vs. fluoro substitution .
- N²-(3-Fluorophenyl)-N⁴-(Furan-2-ylmethyl)-5-Nitropyrimidine-2,4,6-Triamine (): Fluorine at N² (vs. N⁴) and a furanylmethyl group at N⁴ create positional isomerism. Key Difference: Heterocyclic furan substituent alters pharmacokinetic properties compared to the target’s aliphatic dimethylamino chain .
- N⁴-(4-Fluorophenyl)-N²-(3-Methoxyphenyl)-5-Nitropyrimidine-2,4,6-Triamine (): Shares the N⁴-4-fluorophenyl group but substitutes N² with a 3-methoxyphenyl. The methoxy group’s electron-donating nature increases solubility but may reduce electrophilic reactivity. Molecular weight (370.34) is lower than the target compound (estimated ~380–400), suggesting differences in steric bulk. Key Difference: Methoxy group vs. dimethylaminopropyl chain impacts both solubility and target engagement .
Aminoalkyl Chain Modifications
- N⁴-(4-Chlorophenyl)-N²-[3-(Diethylamino)propyl]Pyrimidine-2,4,6-Triamine (RDS 3422) (): Diethylamino propyl chain at N² enhances steric bulk compared to dimethylamino. This compound exhibits high potency (EC₅₀ = 4–8 µM), attributed to improved hydrophobic interactions. Key Difference: Diethylamino vs. dimethylamino groups may increase lipophilicity and target affinity .
- N²-[3-(Dimethylamino)propyl]-6-(4-Methylpiperidin-1-yl)-5-Nitropyrimidine-2,4-Diamine (): Additional 4-methylpiperidinyl group at position 6 introduces conformational rigidity. This modification could enhance selectivity for specific enzymes or receptors. Key Difference: Piperidine substitution diversifies binding modes compared to the target compound’s simpler pyrimidine scaffold .
Pharmacokinetic and Physicochemical Properties
- N²-(4-Chlorobenzyl)-N⁴-(4-Methylphenyl)-5-Nitropyrimidine-2,4,6-Triamine (): Benzyl group at N² increases molecular weight (384.82) and logP (4.25), suggesting higher lipophilicity. Key Difference: Chlorobenzyl substituent may reduce aqueous solubility compared to the target’s dimethylaminopropyl chain .
- N²-(3-Chloro-4-Methylphenyl)-N⁴-Methyl-5-Nitropyrimidine-2,4,6-Triamine (): Density (1.515 g/cm³) and pKa (2.31) reflect a compact, acidic molecule. The chloro and methyl groups enhance steric hindrance but limit solubility.
Biological Activity
N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine is a compound with significant potential in the field of medicinal chemistry, particularly for its antitumor properties. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of its biological activities.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. The structural features include:
- Dimethylamino group : Enhances solubility and biological activity.
- Fluorophenyl moiety : Often associated with increased potency in anticancer activity.
- Nitro group : Contributes to the electron-withdrawing characteristics, potentially enhancing reactivity.
Antitumor Activity
Recent studies have highlighted the antitumor activity of this compound through various mechanisms:
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In Vitro Studies :
- Cell Viability Assays : Cytotoxicity was assessed on various cancer cell lines (e.g., HeLa cells). The compound demonstrated a significant reduction in cell viability at concentrations as low as 20 μg/mL, achieving up to 75.91% inhibition compared to control groups .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, as evidenced by increased mitotic counts and morphological changes associated with cell death .
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In Vivo Studies :
- Tumor Models : In experimental models such as sarcoma 180 in mice, treatment with the compound resulted in tumor inhibition rates significantly higher than those observed with standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Dosing Regimens : Administered at doses equivalent to 15 mg/kg body weight over a week showed promising results in reducing tumor size and improving survival rates .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicology of this compound is crucial for its development as a therapeutic agent:
- Absorption and Distribution : The lipophilicity imparted by the dimethylamino group aids in better absorption profiles.
- Toxicity Profiles : Preliminary studies indicate manageable toxicity levels; however, comprehensive toxicological evaluations are ongoing to establish safety margins for clinical use .
Study 1: Liposomal Encapsulation
A study explored the encapsulation of related pyrimidine compounds in liposomes to enhance bioavailability and reduce toxicity. Results indicated that liposomal formulations could significantly improve therapeutic efficacy while minimizing side effects associated with free drug administration .
Study 2: Comparative Analysis with Other Anticancer Agents
Comparative studies against established agents like 5-FU revealed that this compound exhibited superior antitumor effects in specific models. This positions it as a promising candidate for further development within oncological therapeutics .
Data Table: Biological Activity Summary
| Study Type | Cell Line | Concentration (μg/mL) | Viability Reduction (%) | Tumor Inhibition Rate (%) |
|---|---|---|---|---|
| In Vitro | HeLa | 20 | 75.91 | N/A |
| In Vivo | Sarcoma 180 | 15 mg/kg | N/A | 66.47 |
| Comparative | Various | N/A | N/A | Higher than 5-FU |
Q & A
Q. How can researchers align experimental design with theoretical frameworks in pyrimidine derivative studies?
- Methodological Answer : Ground synthesis and analysis in the conceptual framework of structure-activity relationships (SARs). For example, link substituent electronic effects (e.g., nitro group electron-withdrawing capacity) to antimicrobial potency via Hammett plots. Use crystallographic data to refine computational models of steric interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
